3-Methylisothiazole-4-carbonitrile
Overview
Description
3-Methylisothiazole-4-carbonitrile is a chemical compound with the linear formula C5H4N2S . It is used in various applications and is available from several suppliers .
Synthesis Analysis
The synthesis of 5-Amino-3-methylisothiazole-4-carbonitrile was achieved by the oxidation of 3-amino-2-cyano-thiocrotonamide . A series of 4-amino-3-methylisothiazolo [5,4-d] pyrimidines was derived from it by reaction with orthoesters followed by cyclization with primary amines .Molecular Structure Analysis
The molecular structure of 3-Methylisothiazole-4-carbonitrile is represented by the linear formula C5H4N2S . More detailed information about its molecular structure can be found in various databases .Chemical Reactions Analysis
The chemical reactions involving 3-Methylisothiazole-4-carbonitrile are complex and varied. For instance, 5-Amino-3-methylisothiazole-4-carbonitrile was prepared by oxidation of 3-amino-2-cyano-thiocrotonamide . A series of 4-amino-3-methylisothiazolo [5,4-d] pyrimidines was derived from it by reaction with orthoesters followed by cyclization with primary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methylisothiazole-4-carbonitrile can be found in various databases . For instance, it has a molecular weight of 139.18 g/mol .Scientific Research Applications
Chemical Synthesis and Derivatives
3-Methylisothiazole-4-carbonitrile is involved in various chemical synthesis processes. It has been used as a precursor in the preparation of 3-carboxylic acid, amide, nitrile, aldehyde, and derivatives. These derivatives are significant in the development of new chemical compounds for various applications (Walsh & Wooldridge, 1972).
Pharmaceutical Research
In pharmaceutical research, isothiazole derivatives, including those involving 3-Methylisothiazole-4-carbonitrile, play a crucial role. They have been studied for their potential in developing antiviral and antibacterial agents. For instance, specific isothiazole ligands derived from 3-Methylisothiazole-4-carbonitrile have been used in synthesizing ruthenium(II) complexes, which showed promising results in the interactions with DNA and proteins, indicating potential medicinal applications (Đukić et al., 2020).
Material Science and Corrosion Inhibition
This compound has also been explored in material science, particularly in corrosion inhibition. Pyranopyrazole derivatives, including compounds related to 3-Methylisothiazole-4-carbonitrile, have shown effectiveness as inhibitors for mild steel corrosion in acidic solutions. These studies are crucial for developing new corrosion inhibitors in industrial applications (Yadav et al., 2016).
Advanced Chemical Studies
Advanced chemical studies involve the use of 3-Methylisothiazole-4-carbonitrile in the synthesis of complex chemical structures. For example, it has been used in the synthesis of novel pyrimidine and annulated pyrimidine fused indazole derivatives. These studies contribute to expanding our understanding of chemical reactions and synthesis, paving the way for the discovery of new compounds with potential applications in various fields (Chang et al., 2003).
properties
IUPAC Name |
3-methyl-1,2-thiazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c1-4-5(2-6)3-8-7-4/h3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQASPKCRDAKSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563208 | |
Record name | 3-Methyl-1,2-thiazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylisothiazole-4-carbonitrile | |
CAS RN |
58850-81-0 | |
Record name | 3-Methyl-1,2-thiazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1,2-thiazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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